5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Medicinal Chemistry Compound Management Assay Development

SAR inconsistency from non-isomeric THIQ analogs compromises lead optimization. 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 41565-80-4) eliminates this variability with defined 5-methyl substitution and hydrochloride stoichiometry. • Enables reproducible PARP1 inhibitor SAR: precursor to 1-one derivative (IC₅₀ 160 nM biochemical, 440 nM cellular). • Consistent physicochemical profile: XLogP3 = 1.7, TPSA = 12 Ų, rotatable bonds = 0. • Batch-specific QC documentation (NMR, HPLC, GC) at ≥95% purity ensures data integrity across analog series.

Molecular Formula C10H14ClN
Molecular Weight 183.679
CAS No. 41565-80-4
Cat. No. B590585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS41565-80-4
Synonyms1,2,3,4-Tetrahydro-5-methyl-isoquinoline Hydrochloride
Molecular FormulaC10H14ClN
Molecular Weight183.679
Structural Identifiers
SMILESCC1=C2CCNCC2=CC=C1.Cl
InChIInChI=1S/C10H13N.ClH/c1-8-3-2-4-9-7-11-6-5-10(8)9;/h2-4,11H,5-7H2,1H3;1H
InChIKeyFAVRZUMRNPZDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 41565-80-4): A Procurement-Ready THIQ Scaffold for Medicinal Chemistry


5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 41565-80-4) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry [1]. The compound exists as the hydrochloride salt (MF: C₁₀H₁₄ClN; MW: 183.68 g/mol), which confers enhanced aqueous solubility and handling characteristics relative to its free base [2]. The methyl substituent at the 5-position of the isoquinoline ring system distinguishes this analog from unsubstituted THIQ and other positional isomers, and influences key computed physicochemical properties including lipophilicity (XLogP3 = 1.7) and topological polar surface area (TPSA = 12 Ų) [2]. Commercially available at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) from major suppliers, this compound serves as a versatile building block for library synthesis and lead optimisation programs .

Hydrochloride salt form supports consistent aqueous solubility for biological assay preparation
5-methyl substitution provides a defined lipophilicity profile for systematic SAR exploration
High-purity batches with multi-method QC documentation (NMR, HPLC, GC) reduce assay artifact risk

Why Generic Substitution Fails for 5-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Research Procurement


Substituting 5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with unsubstituted THIQ or alternative positional isomers (6-Me, 7-Me, or 8-Me) compromises experimental reproducibility and SAR interpretability. The position of the methyl substituent on the aromatic ring directly alters computed lipophilicity: the 5-methyl isomer displays an XLogP3 of 1.7 versus 1.9 for the 6-methyl isomer [1][2]. This ΔlogP of 0.2 units, while modest, can translate to measurable differences in membrane permeability, off-target binding, and metabolic stability in cellular assays. Furthermore, the hydrochloride salt form provides consistent aqueous solubility and accurate dosing in biological buffers, whereas the free base (CAS 123593-99-7) often requires additional solubilisation strategies that introduce formulation variability . For procurement in hit-to-lead or lead optimisation campaigns, non-interchangeability of these analogs is a recognised source of batch-to-batch variability in biological data [1].

Isomer Positional isomer replacement (e.g., 6-methyl THIQ) shifts lipophilicity and may confound SAR interpretation.
Form Free base (CAS 123593-99-7) often requires additional solubilisation strategies, introducing formulation variability.
Batch Undocumented purity or limited QC may lead to impurity-driven false readouts in biological experiments.

Quantitative Differential Evidence for 5-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Versus Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt form (CAS 41565-80-4; MW 183.68) provides enhanced aqueous solubility compared to the free base (CAS 123593-99-7; MW 147.22). While direct solubility measurements for this specific compound are not publicly available, the general principle that hydrochloride salts of secondary amines increase water solubility by 10- to 1000-fold relative to the free base is well established in pharmaceutical salt screening [1]. The free base has a computed XLogP3 of 1.7 and a TPSA of 12 Ų, predicting limited intrinsic water solubility that the salt form overcomes [2]. For procurement, the salt form eliminates the need for researchers to perform in-house salt conversion or solubilisation optimisation prior to biological testing.

Salt vs. Free Base
Class-level
Estimated 10- to 1000-fold solubility improvement for hydrochloride over free base (class-level expectation)
Supports consistent compound handling and accurate dosing in aqueous buffers
Direct solubility measurement not publicly available; pharmaceutical salt screening principle
Medicinal Chemistry Compound Management Assay Development

Positional Isomer Differentiation: Computed Lipophilicity (XLogP3) of 5-Methyl vs. 6-Methyl THIQ

The position of the methyl substituent on the THIQ aromatic ring measurably alters computed lipophilicity. The 5-methyl isomer has an XLogP3 of 1.7, while the 6-methyl isomer has an XLogP3 of 1.9 [1][2]. This ΔXLogP3 of 0.2 units represents a meaningful difference in medicinal chemistry, as each 0.1 logP unit can correspond to approximately a 1.26-fold change in partition coefficient, influencing membrane permeability, plasma protein binding, and non-specific tissue distribution. Substituting the 6-methyl isomer for the 5-methyl isomer in an SAR series would therefore introduce a confounding lipophilicity shift that could be misattributed to steric or electronic effects of the substituent position.

Lipophilicity (XLogP3)
Head-to-head
5-Me THIQ: XLogP3 1.7; 6-Me THIQ: XLogP3 1.9 ΔXLogP3 = 0.2 units
A 0.2-unit ΔXLogP3 may alter membrane permeability and off-target binding profiles
Computed values; confirm experimentally in target assay systems
Structure-Activity Relationship Physicochemical Properties Lead Optimisation

Procurement-Grade Purity and Batch-Specific QC Documentation

The hydrochloride salt (CAS 41565-80-4) is commercially supplied at a standard purity of ≥95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the free base (CAS 123593-99-7) is typically offered at 95% purity without the same level of documented multi-method QC characterisation . For reproducible research, especially in biological assays where trace impurities (e.g., residual solvents, metal catalysts) can produce false positives or cytotoxicity, the availability of comprehensive batch QC reduces the need for in-house re-characterisation and de-risks procurement decisions.

Procurement QC
Supplier data
≥95% purity; batch QC includes NMR, HPLC, GC
Multi-method QC reduces impurity-driven assay artifact risk
Data to verify; source documentation not publicly available
Chemical Procurement Quality Control Reproducibility

Privileged Scaffold Status: THIQ Core as a Validated Starting Point for Diverse Bioactivity

The 1,2,3,4-tetrahydroisoquinoline scaffold, including its 5-methyl substituted variant, is classified as a 'privileged scaffold' in medicinal chemistry due to its presence in numerous natural alkaloids and synthetic bioactive molecules with antitumor, anti-infective, and neuroprotective activities [1]. The 5-methyl substitution provides a vector for further functionalisation while preserving the core scaffold's conformational rigidity (rotatable bond count = 0), which is advantageous for entropic binding optimisation [2]. Comparative analysis with acyclic phenylethylamine analogs demonstrates that the cyclic THIQ constraint reduces conformational flexibility, potentially improving target binding affinity and selectivity by pre-organising the pharmacophore [1]. Although direct comparative bioactivity data for the 5-methyl analog versus other positional isomers are not available in the public domain, the established SAR trends across THIQ derivatives indicate that aromatic substituent position is a critical determinant of both potency and selectivity profiles [1].

Privileged Scaffold
Class-level
Rotatable bond count = 0; rigid bicyclic THIQ core
Conformational pre-organization may improve target-binding affinity
SAR review context; comparative bioactivity data not available for 5-Me analog itself
Drug Discovery Scaffold Hopping Fragment-Based Design

Bioactivity Precedent: PARP1 Inhibitory Activity of the 5-Methyl-THIQ-1-one Analog

The structurally related analog 5-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CHEMBL125200) demonstrates PARP1 inhibitory activity with an IC₅₀ of 160 nM in a biochemical enzyme assay (pH 8.0, 2°C) [1]. In a cellular context using permeabilised L1210 murine leukemia cells, the same compound exhibited an IC₅₀ of 440 nM [1]. While this data pertains to the 1-one derivative rather than the unsubstituted secondary amine, it establishes a bioactivity precedent for the 5-methyl-THIQ scaffold as a viable starting point for PARP inhibitor design. The hydrochloride salt (CAS 41565-80-4) can serve as a direct synthetic intermediate to access the 1-one series through oxidation, or as a scaffold for parallel library synthesis targeting PARP and related ADP-ribosyltransferase enzymes [2]. Direct comparative bioactivity data for the 5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride itself versus other positional isomers in PARP or other target assays are not available in the public domain.

PARP1 Activity Precedent
Supporting
5-Me-THIQ-1-one (CHEMBL125200): IC₅₀ 160 nM (biochemical), 440 nM (cellular L1210)
Establishes bioactivity precedent for 5-methyl-THIQ scaffold
Data from closely related 1-one derivative; direct compound data not available
PARP Inhibition Anticancer Chemical Probe

High-Impact Application Scenarios for 5-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Research and Early Discovery


SAR-Driven Lead Optimisation Requiring Defined Physicochemical Properties

Medicinal chemistry teams conducting systematic SAR exploration of the THIQ scaffold should procure the 5-methyl hydrochloride salt (CAS 41565-80-4) to ensure consistent lipophilicity (XLogP3 = 1.7) and defined salt stoichiometry across analog series. The computed ΔXLogP3 of 0.2 units versus the 6-methyl isomer (XLogP3 = 1.9) provides a quantifiable rationale for selecting the 5-methyl analog when lower lipophilicity is desired for improved ligand efficiency or reduced promiscuity [1]. The batch-specific QC documentation (NMR, HPLC, GC) further supports reproducible SAR data generation and minimises the risk of impurity-driven false structure-activity correlations .

PARP1 Inhibitor Development and Chemical Probe Synthesis

The 5-methyl-THIQ scaffold has a validated bioactivity precedent through its 1-one derivative, which inhibits PARP1 with an IC₅₀ of 160 nM (biochemical) and 440 nM (cellular) [1]. The hydrochloride salt serves as a direct synthetic precursor to the 1-one series and can be diversified at the secondary amine or aromatic positions to explore PARP1/2 selectivity and cellular potency. This application is particularly relevant for cancer drug discovery programs targeting DNA damage repair pathways .

CNS Drug Discovery Leveraging the Privileged THIQ Scaffold

The THIQ scaffold, including its 5-methyl variant, is a recognised privileged structure for CNS drug discovery due to its presence in endogenous neuroactive alkaloids and its ability to engage aminergic GPCRs, monoamine transporters, and MAO enzymes [1]. The 5-methyl substitution provides a defined vector for tuning CNS multiparameter optimisation (MPO) scores, while the hydrochloride salt ensures adequate aqueous solubility for in vitro neuropharmacology assays. Procurement of the 5-methyl analog rather than unsubstituted THIQ or other positional isomers enables more precise control over lipophilicity within CNS drug-like chemical space [1].

Chemical Biology Tool Compound Synthesis and Target Identification

The 5-methyl-THIQ hydrochloride is suitable for constructing focused compound libraries for chemical biology applications, including target identification by affinity-based protein profiling (AfBPP) or photoaffinity labeling. The rigid scaffold (rotatable bond count = 0) and defined substitution pattern facilitate structure-based design of bifunctional probes bearing a photoreactive group and a click chemistry handle [1]. The commercial availability with documented purity reduces the synthetic burden on chemical biology laboratories and accelerates probe development timelines .

Application
Selection Property
Validation Focus
SAR-driven lead optimisation
Defined lipophilicity and salt stoichiometry
Batch QC consistency and inter-batch reproducibility
PARP1 inhibitor development
5-methyl-THIQ scaffold with bioactivity precedent
PARP1 biochemical/cellular assay fit and selectivity profiling
CNS drug discovery
Privileged CNS scaffold with tunable lipophilicity
CNS MPO score optimisation and neuropharmacology assay compatibility
Chemical biology tool synthesis
Rigid scaffold with defined substitution pattern
Bifunctional probe design feasibility and synthetic accessibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.